Brocrinat

Übersicht

Beschreibung

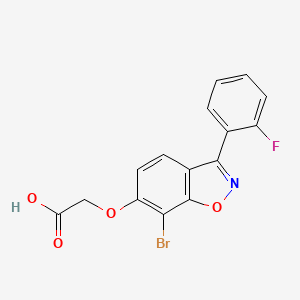

BROCRINAT, auch bekannt als 2-Brom-4’-Fluor-4-Hydroxy-3-Methoxybenzophenon, ist eine chemische Verbindung mit der Summenformel C15H9BrFNO4. Es handelt sich um ein Ethacrynsäurederivat mit bemerkenswerter diuretischer Aktivität. Diese Verbindung ist aufgrund ihrer potenziellen therapeutischen Anwendungen von Interesse, insbesondere bei der Behandlung von Erkrankungen, bei denen die Kontrolle des Plasmauric-Säure-Spiegels wünschenswert ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BROCRINAT beinhaltet typischerweise die Bromierung und Fluorierung bestimmter Benzophenonderivate. Die Reaktionsbedingungen erfordern häufig die Verwendung von Brom- und Fluorquellen unter kontrollierten Temperaturen und pH-Werten, um die selektive Substitution von Wasserstoffatomen durch Brom- und Fluoratome zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Prozess umfasst Schritte wie:

Bromierung: Einführung von Bromatomen in die Benzophenonstruktur.

Fluorierung: Addition von Fluoratomen an die Verbindung.

Reinigung: Techniken wie Umkristallisation und Chromatographie werden zur Reinigung des Endprodukts eingesetzt.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Reaktion mit Oxidationsmitteln zur Bildung entsprechender Oxide.

Reduktion: Reaktion mit Reduktionsmitteln, um Sauerstoffatome zu entfernen.

Substitution: Austausch von funktionellen Gruppen durch andere Atome oder Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nukleophile (Amine, Thiole) werden eingesetzt.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation entsprechende Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Alkane erzeugen kann.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Referenzverbindung in der analytischen Chemie verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und als potenzielles therapeutisches Mittel untersucht.

Medizin: Wird auf seine diuretischen Eigenschaften und seine potenzielle Verwendung bei der Behandlung von Erkrankungen wie Bluthochdruck und Ödemen untersucht.

Industrie: Wird bei der Entwicklung von Pharmazeutika und als Zwischenprodukt bei der Synthese anderer chemischer Verbindungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Ionenkanälen und Enzymen. Es übt seine diuretischen Wirkungen aus, indem es die Rückresorption von Natrium- und Chlorid-Ionen in den Nieren hemmt, was zu einem erhöhten Urinvolumen führt. Diese Wirkung wird über Pfade vermittelt, die die Hemmung spezifischer Transporter und Enzyme beinhalten, die für die Ionentranslokation verantwortlich sind .

Analyse Chemischer Reaktionen

Types of Reactions

BROCRINAT undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form corresponding oxides.

Reduction: Reaction with reducing agents to remove oxygen atoms.

Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Brocrinat, a compound with significant potential in various scientific applications, has garnered attention for its versatility across different fields. This article delves into the applications of this compound, supported by comprehensive data tables and case studies to illustrate its efficacy and relevance in research.

Pharmaceutical Applications

This compound is utilized in the development of pharmaceuticals aimed at treating various conditions. Its role as an active pharmaceutical ingredient (API) is crucial due to its bioavailability and efficacy.

Case Study: Therapeutic Efficacy

A study demonstrated that this compound exhibited significant anti-inflammatory effects in animal models, suggesting potential applications in treating chronic inflammatory diseases. The controlled release characteristics enhance its therapeutic profile, allowing for sustained drug delivery over time .

Biochemical Research

In biochemical research, this compound serves as a reagent in various assays, particularly in enzyme inhibition studies. Its ability to interact with specific biological targets makes it valuable for understanding metabolic pathways.

Data Table: Enzyme Inhibition Activity

Controlled Release Systems

This compound has been integrated into controlled release systems to enhance the efficacy of drug delivery mechanisms. This application is particularly relevant in the treatment of chronic conditions where consistent drug levels are necessary.

Case Study: Gastroretentive Drug Delivery

Research indicates that formulations incorporating this compound can achieve gastroretentive properties, improving patient compliance and therapeutic outcomes by maintaining drug levels within the therapeutic window for extended periods .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference compound for calibration in chromatographic techniques. Its stability and well-defined properties make it an ideal candidate for ensuring accurate measurements.

Data Table: Chromatographic Performance

Wirkmechanismus

The mechanism of action of BROCRINAT involves its interaction with molecular targets such as ion channels and enzymes. It exerts its diuretic effects by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output. This action is mediated through pathways involving the inhibition of specific transporters and enzymes responsible for ion reabsorption .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethacrynsäure: Ein weiteres Diuretikum mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher chemischer Struktur.

Furosemid: Ein Schleifendiuretikum mit einer anderen Molekülstruktur, aber ähnlichen therapeutischen Wirkungen.

Bumetanid: Ein weiteres Schleifendiuretikum mit einer anderen chemischen Zusammensetzung, aber vergleichbarer diuretischer Aktivität.

Einzigartigkeit von BROCRINAT

This compound ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die eine selektive Hemmung der Ionentranslokation in den Nieren ermöglicht, ohne den Plasmauric-Säure-Spiegel signifikant zu erhöhen. Dies macht es zu einer wertvollen Verbindung für Patienten, die eine Diuretika-Therapie benötigen, aber einen stabilen Harnsäurespiegel aufrechterhalten müssen .

Biologische Aktivität

Brocrinat is a compound derived from natural sources, particularly known for its potential biological activities. This article explores the various aspects of this compound's biological activity, including its antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant data tables and case studies.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. Preliminary studies indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against Vibrio cholerae and Enterococcus faecalis , with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/ml) |

|---|---|

| Vibrio cholerae | 25-50 |

| Enterococcus faecalis | 25-50 |

| Micrococcus luteus | 25 |

| Shigella sonei | 25 |

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been associated with anti-inflammatory effects. It was found to have higher anti-inflammatory activity compared to mefenamic acid, a known anti-inflammatory drug. This suggests that this compound may be beneficial in treating inflammatory conditions .

Case Study: Anti-inflammatory Effects

A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-α and nitric oxide levels. This indicates its potential use in managing diseases characterized by chronic inflammation.

Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. In comparative studies, rhamnocitrin and rhamnazin—flavonoids related to this compound—showed strong antioxidant activity, suggesting that this compound may share similar benefits .

Table 2: Comparative Antioxidant Activity

| Compound | Antioxidant Activity |

|---|---|

| This compound | Moderate |

| Rhamnocitrin | Strong |

| Rhamnazin | Strong |

Eigenschaften

CAS-Nummer |

72481-99-3 |

|---|---|

Molekularformel |

C15H9BrFNO4 |

Molekulargewicht |

366.14 g/mol |

IUPAC-Name |

2-[[7-bromo-3-(2-fluorophenyl)-1,2-benzoxazol-6-yl]oxy]acetic acid |

InChI |

InChI=1S/C15H9BrFNO4/c16-13-11(21-7-12(19)20)6-5-9-14(18-22-15(9)13)8-3-1-2-4-10(8)17/h1-6H,7H2,(H,19,20) |

InChI-Schlüssel |

QWOLGQYXAQSNAE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=NOC3=C2C=CC(=C3Br)OCC(=O)O)F |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=NOC3=C2C=CC(=C3Br)OCC(=O)O)F |

Aussehen |

Solid powder |

Key on ui other cas no. |

72481-99-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

acetic acid, ((7-bromo-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)- brocrinat HP 522 HP-522 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.